molecular formula C8H9FN2 B12997570 4-(Azetidin-3-yl)-3-fluoropyridine

4-(Azetidin-3-yl)-3-fluoropyridine

Cat. No.: B12997570
M. Wt: 152.17 g/mol
InChI Key: VWFKGJYQVXDBMI-UHFFFAOYSA-N
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Description

4-(Azetidin-3-yl)-3-fluoropyridine (CAS 1260869-78-0) is a high-value chemical scaffold with the molecular formula C 8 H 9 FN 2 and a molecular weight of 152.17 g/mol . This compound features a unique structure combining an azetidine ring, a fluorinated pyridine, and a basic amine, making it a versatile and privileged building block in pharmaceutical research and drug discovery . It is supplied with a guaranteed purity of 98% minimum, making it suitable for demanding synthetic applications . The azetidine ring is increasingly valued in medicinal chemistry for its role as a saturated bioisostere, often used to improve physicochemical properties and metabolic stability. The specific substitution pattern on the pyridine ring makes it a key intermediate for synthesizing more complex molecules. Structural analogs of this compound, such as other (azetidin-3-yl)fluoropyridine isomers, are frequently utilized in the design and synthesis of potent and selective PET tracers for central nervous system targets, highlighting the relevance of this chemotype in developing diagnostic tools . Furthermore, similar compounds are often featured in research focused on creating novel aryl-piperidine and other heterocyclic derivatives, indicating its utility in exploring new chemical space for therapeutic agents . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9FN2

Molecular Weight

152.17 g/mol

IUPAC Name

4-(azetidin-3-yl)-3-fluoropyridine

InChI

InChI=1S/C8H9FN2/c9-8-5-10-2-1-7(8)6-3-11-4-6/h1-2,5-6,11H,3-4H2

InChI Key

VWFKGJYQVXDBMI-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=C(C=NC=C2)F

Origin of Product

United States

Contextualization of 4 Azetidin 3 Yl 3 Fluoropyridine Within Medicinal and Organic Chemistry

The 4-(azetidin-3-yl)-3-fluoropyridine scaffold represents a strategic amalgamation of two privileged structural motifs in drug discovery: the azetidine (B1206935) ring and the fluorinated pyridine (B92270) ring. Azetidines are saturated four-membered nitrogen-containing heterocycles that have become increasingly popular as building blocks in medicinal chemistry. Their strained ring system imparts a degree of three-dimensionality to molecules, a desirable trait for improving pharmacological properties such as solubility and metabolic stability, while also providing novel vectors for chemical space exploration. The incorporation of an azetidine ring can lead to compounds with a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.

Complementing the azetidine component, the 3-fluoropyridine (B146971) moiety offers its own set of advantageous characteristics. The pyridine ring is a common feature in many pharmaceuticals due to its ability to engage in hydrogen bonding and other key interactions with biological targets. The addition of a fluorine atom to the pyridine ring can profoundly influence a molecule's physicochemical properties. Fluorine's high electronegativity can alter the acidity of nearby protons, modulate the metabolic stability of the compound by blocking sites of oxidation, and enhance binding affinity to target proteins. Specifically, the placement of fluorine at the 3-position of the pyridine ring can influence the electronic distribution of the entire heterocyclic system.

The combination of these two moieties in the this compound scaffold results in a versatile building block that can be further functionalized to create a diverse library of compounds with potential therapeutic applications.

Rationale and Significance of Research on 4 Azetidin 3 Yl 3 Fluoropyridine Scaffolds

Retrosynthetic Strategies for the Construction of this compound

A logical retrosynthetic analysis of this compound suggests several key disconnections to identify viable starting materials and synthetic strategies. The most apparent disconnection is at the carbon-nitrogen or carbon-carbon bond linking the azetidine and pyridine (B92270) rings.

Strategy 1: C-N Bond Disconnection

This approach involves the formation of the bond between the azetidine nitrogen and the pyridine ring or, more commonly, the bond between a nitrogen-containing substituent on the pyridine and the azetidine ring. A primary retrosynthetic step would be a nucleophilic substitution or a cross-coupling reaction. This leads back to a 3-fluoropyridine (B146971) derivative with an electrophilic or leaving group at the 4-position, and an azetidine derivative, typically with a free secondary amine.

Strategy 2: C-C Bond Disconnection

Alternatively, a carbon-carbon bond-forming strategy can be envisioned. This would involve a cross-coupling reaction between a 4-halo-3-fluoropyridine and an organometallic azetidine derivative, or vice versa. This strategy is particularly useful for creating derivatives with a carbon linker between the two rings.

A further disconnection of the azetidine ring itself leads back to acyclic precursors. Common strategies for azetidine ring formation involve intramolecular cyclization of a 1,3-amino-halide or a related precursor. Similarly, the 3-fluoropyridine core can be built up from acyclic precursors or derived from more readily available pyridine derivatives through functional group interconversions.

Established Synthetic Routes to this compound

Established synthetic routes generally involve the separate construction or procurement of the two heterocyclic cores, followed by their coupling.

Pyridine Ring Functionalization Approaches

The synthesis of the 3-fluoropyridine moiety often starts from commercially available and suitably substituted pyridines. A key challenge is the introduction of the fluorine atom at the 3-position, which can be difficult due to the electronic nature of the pyridine ring.

One common approach is nucleophilic aromatic substitution (SNAr) on a pyridine ring bearing an activating group and a leaving group. For instance, starting from a nitropyridine derivative can facilitate the introduction of a fluoride (B91410) ion. Another strategy involves the use of pyridine N-oxides, which can alter the reactivity of the pyridine ring to favor fluorination at specific positions. rsc.org For example, direct fluorination of a pyridine N-oxide has been demonstrated to produce meta-fluorinated pyridines. rsc.org

The synthesis of 3-[¹⁸F]fluoro-4-aminopyridine, although for radiolabeling, provides insights into functionalizing the 3-fluoropyridine core. nih.gov This can involve multi-step sequences starting from readily available precursors.

Azetidine Ring Formation Methodologies

The construction of the azetidine ring is often a challenging step due to ring strain. Several methodologies have been developed to overcome this.

A classical approach involves the intramolecular cyclization of γ-amino alcohols or their derivatives. For instance, the conversion of a 3-hydroxyazetidine precursor to a mesylate, followed by displacement with a nucleophile, is a common strategy. google.com

More modern approaches include intramolecular C-H amination reactions. For example, palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination has been shown to be an effective method for synthesizing functionalized azetidines. rsc.org Another innovative method is the strain-release homologation of azabicyclo[1.1.0]butanes. rsc.org

Aza-Michael addition to activated alkenes is another powerful tool for constructing substituted azetidines. The reaction of NH-heterocycles with methyl 2-(azetidin- or oxetan-3-ylidene)acetates provides access to a variety of functionalized 3-substituted azetidines. nih.gov

Cross-Coupling Reactions for Carbon-Carbon and Carbon-Nitrogen Bond Formation

The crucial step of joining the pyridine and azetidine rings is often achieved through cross-coupling reactions.

C-N Coupling: A prevalent method for forming the C-N bond is through nucleophilic substitution of a leaving group on the pyridine ring by the azetidine nitrogen. For example, a 4-halo-3-fluoropyridine can react with a protected or unprotected azetidine to form the desired product. The synthesis of azetidine derivatives via mesylate displacement is a well-established method that can be adapted for this purpose. google.com

C-C Coupling: While less common for the direct linkage in the parent compound, C-C cross-coupling reactions are vital for synthesizing derivatives with a carbon linker. Reactions such as the Suzuki-Miyaura or Negishi coupling can be employed, where one heterocyclic partner is functionalized with a boronic acid (or ester) or an organozinc reagent, and the other with a halide. Recent advances have also demonstrated C(sp³)–C(sp³) cross-coupling between aziridines and alkyl precursors, a methodology that could potentially be adapted for azetidines. nih.gov

Development of Novel and Efficient Synthetic Pathways to this compound

The demand for structurally novel and diverse compound libraries for drug discovery has spurred the development of more efficient and modular synthetic routes. Four-component reactions, for instance, offer a powerful strategy for the rapid assembly of complex molecules like functionalized azetidines from simple starting materials.

One such innovative approach involves a multicomponent Current time information in Bangalore, IN.nih.gov-Brook rearrangement/strain-release-driven anion relay sequence. This method allows for the modular synthesis of substituted azetidines by the sequential addition of three different electrophiles to an azabicyclo[1.1.0]butyl-lithium species. While not directly applied to the target molecule, this strategy highlights the potential for developing highly convergent and diversity-oriented syntheses.

Stereoselective Synthesis of Chiral this compound Analogues

The introduction of chirality can have a profound impact on the biological activity of a molecule. Therefore, the stereoselective synthesis of this compound analogues is of significant interest. The chirality can reside on the azetidine ring, particularly if it is substituted at the 2 or 3-position.

A key strategy for accessing chiral azetidines is through the synthesis of chiral azetidin-3-ones. These can be prepared via gold-catalyzed intermolecular oxidation of chiral N-propargylsulfonamides. nih.gov The resulting chiral azetidin-3-ones are versatile intermediates that can be further functionalized to introduce the desired substituents stereoselectively. The use of chiral sulfinamide chemistry is instrumental in preparing the chiral N-propargylsulfonamides with high enantiomeric excess. nih.gov

Sustainable and Green Chemistry Aspects in this compound Synthesis

The pharmaceutical industry is increasingly adopting green and sustainable chemistry principles to minimize the environmental footprint of synthesizing active pharmaceutical ingredients (APIs). The production of complex molecules like this compound involves multi-step syntheses where the application of these principles can lead to significant reductions in waste, energy consumption, and the use of hazardous materials. Key metrics used to evaluate the "greenness" of a synthetic process include Process Mass Intensity (PMI), which is the total mass of input materials (solvents, reagents, water) used to produce a kilogram of product, and Reaction Mass Efficiency (RME), which considers the mass of reactants incorporated into the final product. mygreenlab.orgacsgcipr.orgacsgcipr.org A lower PMI indicates a more efficient and less wasteful process. rsc.orgresearchgate.net

Greener Approaches to Key Intermediates

3-Fluoropyridine Core: The introduction of the fluorine atom onto the pyridine ring is a critical step. Traditional methods like the Balz-Schiemann reaction, which involves diazotization, often use hazardous reagents and can have safety risks, especially on a large scale. acs.orggoogle.com A greener alternative is Nucleophilic Aromatic Substitution (SNAr), where a nitro or chloro group at a suitable position on the pyridine ring is displaced by a fluoride source like cesium fluoride (CsF) or potassium fluoride (KF). nih.govresearchgate.net This method can be more direct and avoid the use of toxic diazomethane (B1218177) precursors. For instance, the synthesis of methyl 3-fluoropyridine-4-carboxylate has been achieved via SNAr from the corresponding nitro-compound, providing a key intermediate for further elaboration. nih.govresearchgate.net The choice of solvent is crucial; moving from hazardous solvents like dimethylformamide (DMF) to more benign alternatives is a key consideration for greening this step.

Azetidine Moiety: The synthesis of the azetidine ring, a strained four-membered heterocycle, also presents sustainability challenges. youtube.com Modern methods focus on improving efficiency, for example, through catalytic routes that reduce the need for stoichiometric reagents. mygreenlab.org Photochemical methods, such as visible-light-mediated [2+2] cycloadditions, are emerging as powerful, atom-economical strategies to construct azetidine rings under mild conditions. nih.gov

Optimizing the C-N Coupling Reaction

The central bond-forming step in synthesizing this compound is typically a palladium-catalyzed C-N cross-coupling reaction, such as the Buchwald-Hartwig amination. bristol.ac.uknih.gov The sustainability of this key transformation can be enhanced in several ways:

Catalyst Efficiency: Utilizing highly active palladium precatalysts and advanced phosphine (B1218219) ligands (e.g., RuPhos, XPhos) allows for very low catalyst loadings (in parts-per-million), which minimizes residual palladium in the final product and reduces the cost and environmental impact associated with the precious metal. nih.govrsc.org

Solvent Choice: Traditional Buchwald-Hartwig reactions often use solvents like 1,4-dioxane (B91453) or toluene. Green chemistry encourages the replacement of these with more sustainable options such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources, or cyclopentyl methyl ether (CPME).

Base Selection: The choice of base is critical. Strong, inorganic bases like sodium tert-butoxide are common, but their use can generate significant salt waste. rsc.org Optimizing the reaction to use weaker, more environmentally benign bases or catalytic amounts of a base can improve the process profile.

Energy Consumption: Design of Experiments (DoE) methodologies can be used to systematically optimize reaction parameters like temperature and time. bristol.ac.uk Finding the lowest possible temperature and shortest reaction time to achieve high conversion minimizes energy consumption, a key principle of green chemistry.

Reducing Process Mass Intensity (PMI)

A holistic view of the synthesis through a PMI analysis reveals that solvents used in reactions and purifications are often the largest contributors to waste. acsgcipr.orgnih.gov Strategies to improve the PMI for the synthesis of this compound include:

Minimizing solvent volumes by running reactions at higher concentrations. bristol.ac.uk

Selecting solvents that are easily recycled.

Reducing the number of purification steps, such as chromatography, by developing more selective reactions that produce fewer impurities.

Employing telescopic synthesis, where intermediates are not isolated but are carried forward in the same reaction vessel, significantly reducing workup and isolation waste.

The following table illustrates a hypothetical comparison between a traditional and a greener approach for the key Buchwald-Hartwig coupling step, highlighting the potential for improvement in sustainability metrics.

ParameterTraditional ApproachGreener ApproachGreen Chemistry Rationale
Catalyst SystemPd₂(dba)₃ / BINAP (2 mol%)G3-XPhos Precatalyst (0.1 mol%)Lower catalyst loading reduces metal waste and cost. Modern precatalysts are more active and stable. rsc.org
Solvent1,4-Dioxane2-Methyltetrahydrofuran (2-MeTHF)2-MeTHF is a bio-based solvent with a better safety profile than the hazardous 1,4-dioxane.
BaseSodium tert-butoxide (2.0 equiv.)Potassium carbonate (1.5 equiv.)Using a weaker, less hazardous base and reducing the stoichiometric excess minimizes salt waste.
Temperature110 °C80 °CLower reaction temperature reduces energy consumption. bristol.ac.uk
PurificationSilica Gel ChromatographyCrystallizationCrystallization significantly reduces solvent waste compared to chromatography and is more scalable.

By systematically applying these green chemistry principles to each step of the synthesis, the production of this compound can be made significantly more sustainable, aligning with the modern demands of the pharmaceutical industry for efficient and environmentally responsible manufacturing.

Elucidation of the Molecular Structure and Conformational Dynamics of 4 Azetidin 3 Yl 3 Fluoropyridine

Advanced Spectroscopic Characterization of 4-(Azetidin-3-yl)-3-fluoropyridine

Spectroscopic techniques are fundamental to elucidating the structure and dynamics of a molecule. However, specific spectroscopic data for this compound is not available in the searched resources.

NMR spectroscopy is a powerful tool for determining the connectivity and three-dimensional structure of a molecule in solution. For this compound, ¹H and ¹³C NMR would provide information on the chemical environment of each proton and carbon atom. Furthermore, ¹⁹F NMR would be crucial for analyzing the fluorine substituent on the pyridine (B92270) ring. chemicalbook.comspectrabase.comspectrabase.com Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, would be essential to assign all signals and confirm the connectivity between the azetidine (B1206935) and fluoropyridine moieties. Dynamic NMR studies could potentially provide insights into the conformational exchange of the azetidine ring. While NMR spectra for 3-fluoropyridine (B146971) are available, this information alone is insufficient to predict the precise spectral data for the target compound. chemicalbook.comspectrabase.comspectrabase.com

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of a molecule, which in turn confirms its elemental composition. For this compound, HRMS would verify the molecular formula of C₈H₉FN₂. Analysis of the fragmentation pattern in the mass spectrum would provide further structural confirmation by showing characteristic losses of fragments from the parent ion. No specific HRMS data for this compound has been identified.

X-ray Crystallographic Studies of this compound and its Co-crystals/Salts

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state structure, including bond lengths, bond angles, and torsion angles. mdpi.comnih.govdtic.mil Such a study on this compound would provide invaluable information on the planarity of the pyridine ring, the pucker of the azetidine ring, and the relative orientation of the two ring systems.

The formation of co-crystals or salts with other molecules can modify the physicochemical properties of a compound. icdd.comworktribe.comgoogle.comnih.govjustia.com X-ray diffraction studies of these forms would reveal the nature of the intermolecular interactions, such as hydrogen bonds, that govern the crystal packing. mdpi.comnih.gov No published X-ray crystal structures for this compound or its co-crystals/salts were found.

Conformational Analysis of the Azetidine Ring and Pyridine Moiety in this compound

The four-membered azetidine ring is known to exhibit a puckered conformation to relieve ring strain. nih.govrsc.orgrsc.orgresearchgate.netjmchemsci.com The degree of puckering and the preferred conformation can be influenced by the nature and position of substituents. In this compound, the attachment to the fluoropyridine ring at the 3-position of the azetidine would significantly influence its conformational dynamics. The pyridine ring itself is aromatic and therefore planar. Computational modeling, in conjunction with experimental data (primarily NMR and X-ray crystallography), would be necessary to determine the lowest energy conformations and the rotational barrier around the C-C bond connecting the two rings.

Analysis of Hydrogen Bonding and Other Intermolecular Interactions involving this compound

The secondary amine of the azetidine ring in this compound is a hydrogen bond donor, while the nitrogen atom of the pyridine ring is a hydrogen bond acceptor. mdpi.commostwiedzy.plescholarship.orgbeilstein-journals.orgnih.gov The fluorine atom can also participate in weaker hydrogen bonding interactions. escholarship.org A detailed analysis of the crystal packing, if a crystal structure were available, would reveal the network of intermolecular hydrogen bonds. In the absence of a crystal structure, spectroscopic techniques like temperature-dependent NMR or IR spectroscopy in different solvents could provide indirect evidence of hydrogen bonding.

Chemical Reactivity, Transformation Pathways, and Reaction Mechanisms of 4 Azetidin 3 Yl 3 Fluoropyridine

Reactivity Profiles of the Fluorinated Pyridine (B92270) Ring in 4-(Azetidin-3-yl)-3-fluoropyridine

The pyridine ring in this compound is characterized by an electron-deficient nature, which is further intensified by the inductive effect of the fluorine atom. This electronic profile is a key determinant of its reactivity towards both electrophilic and nucleophilic reagents.

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The reactivity of the pyridine ring towards electrophilic aromatic substitution (EAS) is generally low compared to benzene, a consequence of the nitrogen atom's electronegativity which deactivates the ring. uoanbar.edu.iq This deactivation is amplified by the presence of the highly electronegative fluorine atom at the C-3 position. Electrophilic attack, if forced under harsh conditions, is predicted to occur at the C-5 position, which is meta to both the deactivating nitrogen and fluorine atoms, and ortho to the activating azetidinyl group. However, under acidic conditions required for many EAS reactions, the pyridine nitrogen would be protonated, further deactivating the ring and making substitution even more difficult. uoanbar.edu.iq

Conversely, the electron-deficient character of the fluorinated pyridine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). The nitrogen atom and the fluorine substituent stabilize the negatively charged Meisenheimer complex intermediate formed during the reaction. nih.gov Nucleophilic attack is favored at the positions ortho and para to the ring nitrogen (C-2 and C-4). In this molecule, the C-4 position is already substituted. Therefore, nucleophilic attack is most likely to occur at the C-2 or C-6 positions. The fluorine atom at C-3 makes the C-2 position particularly electron-deficient and a prime target for nucleophiles. Reactions of fluoropyridines are generally faster than those of chloropyridines in SNAr reactions. acs.org

Table 1: Predicted Regioselectivity of Aromatic Substitution on this compound

Reaction Type Reagent Type Predicted Position of Attack Rationale
Electrophilic Aromatic Substitution (EAS) Electrophiles (e.g., NO₂⁺) C-5 Ring is highly deactivated. Position 5 is least deactivated.

Metal-Catalyzed Transformations on the Pyridine System

The pyridine ring of this compound is also amenable to various metal-catalyzed cross-coupling reactions. These transformations are crucial for introducing further complexity and diversity into the molecular structure. Transition metal-catalyzed reactions can target C-H bonds or the C-F bond for functionalization. acs.orgyoutube.com

For instance, palladium- or nickel-catalyzed cross-coupling reactions like Suzuki, Stille, or Buchwald-Hartwig aminations could potentially occur at the C-2, C-5, or C-6 positions via C-H activation. The directing effects of the existing substituents would play a crucial role in determining the regioselectivity of such reactions. Furthermore, the C-F bond at the 3-position, while generally strong, can be activated for cross-coupling reactions under specific catalytic conditions, providing a route to 3-substituted pyridine derivatives.

Reactivity and Functionalization of the Azetidine (B1206935) Heterocycle in this compound

The azetidine ring is a strained four-membered heterocycle, and this ring strain is a primary driver of its reactivity. rsc.orgrsc.orgresearchgate.net It is more stable than the highly reactive three-membered aziridine (B145994) ring but more reactive than the five-membered pyrrolidine (B122466) ring. rsc.org

Ring-Opening Reactions and Their Regioselectivity

Azetidines can undergo ring-opening reactions under various conditions, often facilitated by the relief of ring strain. magtech.com.cnbeilstein-journals.orgresearchgate.net These reactions can be initiated by nucleophiles or acids. In the presence of a strong acid, the azetidine nitrogen is protonated, forming an azetidinium ion. This species is highly susceptible to nucleophilic attack, leading to the cleavage of a carbon-nitrogen bond. nih.gov

The regioselectivity of the ring-opening is influenced by the substituents on the ring. For an unsymmetrical azetidine like the one in the title compound, the nucleophile will preferentially attack the less sterically hindered carbon atom adjacent to the nitrogen. The electronic nature of the 3-substituent (the 3-fluoropyridyl group) also plays a role, potentially influencing the stability of the transition states leading to different ring-opened products. magtech.com.cn

Derivatization at the Azetidine Nitrogen and Carbon Centers

The secondary amine within the azetidine ring is a key site for functionalization. It can readily undergo a variety of reactions typical of secondary amines, including:

N-Alkylation: Reaction with alkyl halides or other electrophiles to introduce substituents on the nitrogen atom. Phase-transfer catalysis can be employed for such alkylations. phasetransfercatalysis.com

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

N-Arylation: Buchwald-Hartwig or Ullmann-type coupling reactions can be used to attach aryl or heteroaryl groups.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

These derivatizations are valuable for modulating the physicochemical properties of the molecule. The basicity of the azetidine nitrogen is a key factor in these reactions. nih.gov Functionalization of the carbon centers of the azetidine ring is less common but can be achieved through methods like C-H activation, particularly with the aid of a directing group. acs.org

Table 2: Common Functionalization Reactions of the Azetidine Nitrogen

Reaction Type Reagents Product Type
N-Alkylation R-X (Alkyl halide), Base Tertiary Amine
N-Acylation RCOCl (Acyl chloride), Base Amide
N-Arylation Ar-X, Pd or Cu catalyst, Base N-Aryl Azetidine

Influence of the Fluorine Atom on the Reactivity of this compound

Firstly, it significantly lowers the electron density of the pyridine ring, which, as discussed, deactivates it towards electrophilic attack while activating it for nucleophilic substitution. acs.orgnih.gov This effect is critical for directing the regiochemical outcome of aromatic substitution reactions.

Secondly, the fluorine atom affects the basicity (pKa) of both nitrogen atoms in the molecule. It lowers the pKa of the pyridine nitrogen, making it less basic than pyridine itself. This can be advantageous in certain biological contexts or for tuning ligand-receptor interactions. The fluorine's electron-withdrawing effect, transmitted through the pyridine ring, will also have a modest, distance-dependent effect on the basicity of the azetidine nitrogen.

Finally, the C-F bond itself can be a site of reactivity. While strong, it can participate in certain metal-catalyzed cross-coupling reactions or be displaced in some SNAr reactions, offering an additional handle for molecular modification. The presence of fluorine can also impact metabolic stability by blocking sites susceptible to oxidative metabolism. acs.org

Investigation of Reaction Mechanisms for Key Transformations of this compound

The key transformations of this compound can be broadly categorized into reactions involving the azetidine ring and those involving the 3-fluoropyridine (B146971) core. The mechanisms of these reactions are influenced by factors such as the nature of the reagents, reaction conditions, and the electronic properties of the molecule.

Reactions at the Azetidine Ring:

The reactivity of the azetidine ring is largely driven by its inherent ring strain, making it susceptible to ring-opening reactions under various conditions. nih.gov Additionally, the secondary amine within the azetidine ring is a key site for functionalization.

N-Alkylation and N-Acylation: The nitrogen atom of the azetidine ring is nucleophilic and readily undergoes alkylation and acylation reactions. The mechanism for N-alkylation typically follows an SN2 pathway, where the nitrogen lone pair attacks an alkyl halide or another suitable electrophile. Similarly, N-acylation with acyl chlorides or anhydrides proceeds through a nucleophilic acyl substitution mechanism. The use of a base is often employed to deprotonate the nitrogen, enhancing its nucleophilicity.

Ring-Opening Reactions: The strained azetidine ring can be opened by various nucleophiles, often under acidic or Lewis acidic conditions which activate the ring. frontiersin.org For instance, in the presence of a strong acid, the nitrogen atom is protonated, making the ring carbons more electrophilic and susceptible to attack by nucleophiles. The regioselectivity of the ring-opening is dependent on the substitution pattern of the azetidine.

Strain-Release Driven Reactions: Modern synthetic methods leverage the strain of the azetidine ring to drive complex transformations. For example, multicomponent reactions involving the in-situ generation of reactive intermediates from azetidines can lead to the formation of more complex functionalized products. nih.gov

Reactions at the 3-Fluoropyridine Ring:

The 3-fluoropyridine moiety is an electron-deficient aromatic system, making it prone to nucleophilic aromatic substitution (SNAr). The fluorine atom, being highly electronegative, activates the pyridine ring towards nucleophilic attack, but it can also act as a leaving group.

Nucleophilic Aromatic Substitution (SNAr): The most significant reaction of the 3-fluoropyridine ring is nucleophilic aromatic substitution. The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom facilitates the attack of nucleophiles at the positions ortho and para to the nitrogen. In the case of this compound, the primary sites for nucleophilic attack are the C2 and C6 positions. The mechanism involves the formation of a resonance-stabilized Meisenheimer complex, followed by the departure of a leaving group. While the fluorine at C3 is a potential leaving group, substitution at other positions bearing a suitable leaving group (like a halide) is also possible. The substitution of a nitro group with fluoride (B91410) to form a 3-fluoropyridine derivative has been demonstrated, highlighting the feasibility of SNAr reactions at the 3-position under specific conditions. nih.gov

Electrophilic Aromatic Substitution: Electrophilic aromatic substitution on the pyridine ring is generally difficult due to its electron-deficient nature. libretexts.org However, under forcing conditions or with highly activated electrophiles, substitution can occur. The directing effect of the substituents (the azetidinyl group and the fluorine atom) would influence the position of substitution. The azetidinyl group is likely to be an activating, ortho-, para-directing group, while the fluorine atom is a deactivating, ortho-, para-director.

Chemoselectivity and Regioselectivity in Multi-Functionalized this compound Reactions

The presence of multiple reactive sites in this compound—namely the azetidine nitrogen, the azetidine ring carbons, and various positions on the pyridine ring—necessitates careful control of reaction conditions to achieve the desired chemoselectivity and regioselectivity.

Chemoselectivity:

Chemoselectivity refers to the preferential reaction of one functional group over another. In the context of this compound, key chemoselective challenges include:

N-functionalization vs. Pyridine Ring Reaction: When reacting with electrophiles, a primary consideration is whether the reaction will occur at the azetidine nitrogen or on the pyridine ring. Generally, the nucleophilic azetidine nitrogen will react preferentially with most electrophiles under neutral or basic conditions. To direct the reaction towards the pyridine ring, protection of the azetidine nitrogen (e.g., as a Boc or Cbz carbamate) is often necessary.

SNAr at Fluorine vs. Other Leaving Groups: If the pyridine ring is further substituted with other potential leaving groups (e.g., chlorine, bromine), the chemoselectivity of nucleophilic aromatic substitution becomes crucial. The relative reactivity of leaving groups in SNAr reactions on pyridines generally follows the order NO2 > F > Cl > Br > I. Therefore, a fluorine atom is typically a better leaving group than chlorine or bromine, but a nitro group would be even more readily displaced. nih.gov

Regioselectivity:

Regioselectivity concerns the position at which a reaction occurs on a molecule with multiple potential reaction sites.

Regioselectivity of Pyridine Ring Functionalization:

Nucleophilic Attack: In SNAr reactions on the 3-fluoropyridine ring, the position of nucleophilic attack is directed by the pyridine nitrogen. Attack is favored at the positions ortho and para to the nitrogen (C2, C4, and C6). With the C4 position occupied by the azetidinyl group, the most likely sites for nucleophilic attack are C2 and C6. The electronic effect of the azetidinyl group and the fluorine atom will influence the relative reactivity of these two positions.

Electrophilic Attack: For electrophilic substitution, the directing effects of the existing substituents are paramount. The interplay between the activating azetidinyl group and the deactivating but ortho-, para-directing fluorine atom would determine the site of substitution.

Regioselectivity of Azetidine Ring Opening: In acid-catalyzed ring-opening reactions of the N-substituted azetidine, the regioselectivity of the nucleophilic attack depends on the nature of the substituent on the nitrogen and the reaction conditions. The attack can occur at either of the two methylene (B1212753) carbons of the azetidine ring.

Interactive Data Table: Factors Influencing Selectivity in Reactions of this compound

Reaction TypeKey Selectivity ChallengeInfluencing FactorsProbable Outcome
N-Alkylation/Acylation Chemoselectivity (N vs. Ring)Reagent type (electrophilicity), Reaction conditions (base, solvent)Preferential reaction at the azetidine nitrogen under standard conditions.
Nucleophilic Aromatic Substitution (SNAr) Regioselectivity (C2 vs. C6)Electronic effects of substituents, Nature of the nucleophileAttack favored at C2 and C6 positions. Relative reactivity depends on subtle electronic effects.
Nucleophilic Aromatic Substitution (SNAr) Chemoselectivity (F vs. other LG)Nature of the leaving group (LG)Reactivity order: NO₂ > F > Cl > Br. Fluorine is a good leaving group.
Electrophilic Aromatic Substitution RegioselectivityDirecting effects of azetidinyl and fluoro groups, Reaction conditionsComplex; likely requires forcing conditions. Position directed by combined electronic effects.
Azetidine Ring Opening RegioselectivityAcid catalyst, Nature of the N-substituent, NucleophileAttack at the azetidine ring carbons, regioselectivity depends on specific conditions.

Computational and Theoretical Studies on 4 Azetidin 3 Yl 3 Fluoropyridine

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are indispensable tools for understanding the intrinsic electronic characteristics of a molecule. Methodologies such as Density Functional Theory (DFT) are frequently employed to predict molecular properties with a favorable balance of accuracy and computational cost. For a molecule like 4-(Azetidin-3-yl)-3-fluoropyridine, DFT calculations, often using a basis set like 6-311++G(d,p), can provide a detailed picture of its electronic landscape.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orgyoutube.comlibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its capacity to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial parameter for assessing molecular stability and reactivity; a smaller gap generally implies higher reactivity.

Table 1: Representative Frontier Molecular Orbital Energies (eV) for 3-Fluoropyridine (B146971) (Calculated using DFT)

OrbitalEnergy (eV)
HOMO-6.5 to -7.5
LUMO-0.5 to -1.5
HOMO-LUMO Gap5.0 to 7.0

Note: The values in this table are representative for 3-fluoropyridine and serve as an illustrative baseline. The actual values for this compound would be influenced by the azetidine (B1206935) substituent.

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density within a molecule is key to understanding its polarity and non-covalent interactions. Charge distribution can be quantified using various population analysis schemes, such as Mulliken population analysis. An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or orange) indicate electron-rich areas, which are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, the nitrogen atom of the pyridine (B92270) ring and the fluorine atom are expected to be regions of high electron density, creating a negative electrostatic potential. Conversely, the hydrogen atoms, particularly those on the azetidine ring's nitrogen, would exhibit a positive electrostatic potential. The ESP map is a valuable tool for predicting how the molecule might interact with other molecules, including biological macromolecules.

Table 2: Illustrative Mulliken Atomic Charges for Key Atoms in a 3-Fluoropyridine-like Structure

AtomRepresentative Charge (a.u.)
Pyridine Nitrogen (N)-0.4 to -0.6
Fluorine (F)-0.2 to -0.4
Carbon attached to F+0.2 to +0.4
Azetidine Nitrogen (N-H)-0.5 to -0.7
Hydrogen on Azetidine N+0.3 to +0.5

Note: These are illustrative values based on general principles of electronegativity and resonance for the constituent fragments. Actual values require specific calculation for the entire molecule.

Conformational Landscape Exploration using Molecular Mechanics and Quantum Chemical Methods

The three-dimensional structure of this compound is not rigid. The azetidine ring can adopt different puckered conformations, and rotation around the C-C bond connecting the two rings is possible. Understanding the conformational landscape is crucial as different conformers can have distinct biological activities.

Spectroscopic Parameter Prediction (NMR chemical shifts, IR frequencies) for this compound

Computational methods can predict spectroscopic data, which is invaluable for the identification and characterization of new compounds.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for predicting NMR chemical shifts. Calculations would provide theoretical ¹H, ¹³C, and ¹⁹F NMR spectra. The predicted ¹⁹F chemical shift would be particularly sensitive to the electronic environment created by the pyridine ring. spectrabase.comresearchgate.netrsc.org For the ¹H and ¹³C spectra, distinct signals would be expected for the protons and carbons of both the pyridine and azetidine rings. chemicalbook.comspectrabase.com

Table 3: Representative Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for 3-Fluoropyridine and Azetidine Fragments

FragmentAtomPredicted Chemical Shift (ppm)
3-FluoropyridineC-3155-165 (¹³C)
C-2, C-4140-150 (¹³C)
H-2, H-68.0-8.5 (¹H)
AzetidineC-2, C-430-40 (¹³C)
C-320-30 (¹³C)
H-2, H-43.5-4.0 (¹H)
H-32.5-3.0 (¹H)

Note: These are typical chemical shift ranges for the individual fragments. fluorine1.rusigmaaldrich.comacs.org The final spectrum of this compound will show shifts influenced by the electronic coupling between the two rings.

IR Frequencies: The calculation of vibrational frequencies through quantum chemical methods can predict the infrared (IR) spectrum. cheminfo.org This would help in identifying characteristic vibrational modes, such as the C-F stretch, the C=N and C=C stretching vibrations of the pyridine ring, and the N-H stretching and bending vibrations of the azetidine ring. Theoretical IR spectra for related molecules like 3-fluoropyridine have shown good agreement with experimental data. researchgate.netcore.ac.uk

Computational Elucidation of Reaction Mechanisms for this compound Transformations

Computational chemistry can be used to explore potential synthetic routes and reaction mechanisms. For instance, the synthesis of this compound could potentially be achieved through a nucleophilic aromatic substitution reaction on a dihalopyridine, followed by coupling with an azetidine derivative, or through a transition-metal-catalyzed cross-coupling reaction. organic-chemistry.orgchemicalbook.comorganic-chemistry.org

Quantum chemical calculations can be used to model the reaction pathway, identifying transition states and intermediates. This allows for the determination of activation energies and reaction energies, providing insights into the feasibility and selectivity of a proposed synthetic step. For example, a computational study could compare the energy barriers for different coupling strategies to determine the most efficient synthetic route. nih.govnih.govacs.orgacs.org

Molecular Docking and Dynamics Simulations for Protein-Ligand Interactions of this compound (where relevant to biological targets)

Given that many pyridine and azetidine derivatives exhibit biological activity, it is pertinent to explore the potential interactions of this compound with protein targets. researchgate.netrjptonline.orgrjptonline.orgnih.gov

Molecular Docking: This computational technique predicts the preferred binding orientation of a ligand to a protein receptor. vistas.ac.in If a potential biological target for this compound were identified, for example, a kinase or a G-protein coupled receptor where similar fragments have shown activity, docking studies could be performed. nih.govnih.gov These studies would provide insights into the binding mode, key intermolecular interactions (such as hydrogen bonds and hydrophobic interactions), and a predicted binding affinity.

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can be used to study the dynamic behavior of the protein-ligand complex over time. acs.orgresearchgate.netyoutube.com An MD simulation would provide information on the stability of the binding pose predicted by docking, the flexibility of the ligand and protein in the bound state, and a more refined estimation of the binding free energy. Such simulations are crucial for validating docking results and understanding the atomistic details of molecular recognition. nih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational techniques that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. nih.govnih.gov Although no specific QSAR/QSPR studies on this compound derivatives were identified, the methodology for conducting such a study would follow a well-established workflow.

The fundamental goal would be to develop a predictive model that can guide the synthesis of new derivatives with improved activity or properties. nih.gov This is achieved by identifying key molecular descriptors that influence the desired outcome.

Hypothetical QSAR/QSPR Study Design:

A hypothetical study on derivatives of this compound would involve the following steps:

Data Set Selection: A series of derivatives would be synthesized by modifying specific positions on the parent molecule, such as the azetidine ring, the pyridine ring, or by adding substituents. The biological activity (e.g., receptor binding affinity, enzyme inhibition) or a specific property (e.g., solubility, metabolic stability) would be experimentally measured for each compound.

Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors would be calculated using specialized software. These descriptors quantify various aspects of the molecular structure and can be categorized as:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices, molecular connectivity indices, and 2D pharmacophore fingerprints. These can describe properties like hydrophilicity. nih.gov

3D Descriptors: Steric (e.g., molecular volume, surface area), electronic (e.g., dipole moment, partial charges), and hydrophobic fields. nih.govnih.gov

Model Development and Validation: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like k-Nearest Neighbors (k-NN) would be employed to build a mathematical equation linking the descriptors to the observed activity or property. nih.govnih.gov The predictive power of the resulting model would be rigorously validated using techniques like cross-validation and by predicting the activity of a separate test set of compounds not used in model generation. nih.govnih.gov

Illustrative Data for a Hypothetical QSAR Study:

To illustrate the concept, the following table presents hypothetical data for a series of this compound derivatives and their corresponding biological activity.

CompoundR1 SubstituentR2 SubstituentMolecular Weight ( g/mol )LogPBiological Activity (IC₅₀, nM)
1 HH180.201.250
2 CH₃H194.231.735
3 ClH214.652.120
4 HOCH₃210.231.545
5 HF198.191.460

Interpretation of Hypothetical QSAR Findings:

A successful QSAR model derived from such data might reveal insights similar to those found in studies of other pyridine derivatives. For instance, the model could indicate that:

Increasing the lipophilicity (LogP) at the R1 position with small, electron-withdrawing groups like chlorine enhances binding affinity. This is a common finding in structure-activity relationship studies. mdpi.com

The introduction of a methyl group at the R1 position leads to a moderate increase in activity, possibly due to favorable steric interactions in the binding pocket. mdpi.com

Substitution on the pyridine ring (R2) with a methoxy (B1213986) group is less favorable than substitution at the R1 position, suggesting specific spatial constraints in the target's binding site. nih.gov

The presence of a fluorine atom on the pyridine ring is crucial for activity, a feature often explored in medicinal chemistry to enhance binding affinity or improve metabolic stability. acs.orgnih.gov

Visualizing QSAR Models:

The results of 3D-QSAR studies are often visualized using contour maps. nih.gov These maps highlight regions in space around the aligned molecules where certain properties are predicted to either increase or decrease biological activity. For example, a contour map might show:

Green Contours: Areas where bulky (sterically favored) substituents would enhance activity.

Yellow Contours: Regions where bulky groups would decrease activity.

Blue Contours: Locations where electropositive groups would be beneficial.

Red Contours: Areas where electronegative groups would increase activity.

These visual guides are invaluable for medicinal chemists to rationally design new, more potent, or selective compounds. nih.gov While no such maps exist specifically for this compound, the principles derived from studies on other heterocyclic compounds are directly applicable. researchgate.net

Derivatization Strategies and Design of Analogues Based on 4 Azetidin 3 Yl 3 Fluoropyridine

Rational Design Principles for 4-(Azetidin-3-yl)-3-fluoropyridine Analogues

The rational design of analogues of this compound is guided by several key principles aimed at enhancing potency, selectivity, and pharmacokinetic profiles. The fluorine atom on the pyridine (B92270) ring is a critical feature. Its high electronegativity can influence the pKa of the pyridine nitrogen and create favorable interactions with target proteins. scripps.edunih.gov The C-F bond is also more stable to metabolic degradation than a C-H bond, potentially improving the compound's half-life. scripps.edu

Synthetic Methodologies for Pyridine-Modified this compound Analogues

Modifications to the 3-fluoropyridine (B146971) ring are central to the development of new analogues. A common strategy involves nucleophilic aromatic substitution (SNAr) reactions. For instance, the nitro group of a precursor like methyl 3-nitropyridine-4-carboxylate can be displaced by a fluoride (B91410) anion to yield the corresponding 3-fluoropyridine derivative. nih.govresearchgate.net This highlights the utility of the nitro group as a good leaving group in pyridine systems. nih.gov

Further modifications can be achieved through various synthetic routes. For example, 3-fluoropyridine can be used as a starting material to introduce other functional groups. Reaction with n-butyllithium and N,N'-dimethylformamide can lead to the formation of 3-fluoropyridine-2-aldehyde, which can then be reduced to 3-fluoropyridine-2-methanol. google.com Another approach involves the use of quinolinic acid as a low-cost starting material, which can be converted to 3-fluoropyridine-2-methanol through a multi-step process including anhydrization, esterification, ammoniation, amino fluorination, and ester group reduction. google.com The introduction of substituents at different positions on the pyridine ring can significantly impact the biological activity of the resulting analogues. nih.gov

Synthetic Methodologies for Azetidine-Modified this compound Analogues

The azetidine (B1206935) ring is another key site for structural modification. The synthesis of substituted azetidines can be challenging due to ring strain. However, several methods have been developed. One approach involves the intramolecular regioselective aminolysis of cis-3,4-epoxy amines, catalyzed by lanthanide triflates like La(OTf)3. frontiersin.orgelsevierpure.comnih.gov This method allows for the construction of the azetidine ring with high yields. frontiersin.orgnih.gov

Intramolecular SN2 reactions are also commonly employed, where a nitrogen atom attacks a carbon bearing a leaving group such as a halogen or mesylate to form the azetidine ring. frontiersin.org These synthetic strategies enable the introduction of various substituents on the azetidine ring, which can be crucial for modulating the pharmacological properties of the final compound. For example, replacing a piperidine (B6355638) core with an azetidine has been shown to improve properties like lipophilic ligand efficiency (LLE). nih.gov

Bioisosteric and Isosteric Replacements within the this compound Scaffold

Bioisosteric and isosteric replacements are fundamental strategies in medicinal chemistry to fine-tune the properties of a lead compound. A bioisostere is a molecule or group that has similar biological properties to the parent compound due to comparable physical or chemical characteristics. cambridgemedchemconsulting.com

Classical Isosteres are atoms or groups that have a similar size and shape. For the this compound scaffold, this could involve:

Fluorine for Hydrogen: Replacing a hydrogen atom with fluorine is a common isosteric substitution due to their similar sizes. scripps.eduyoutube.com This can enhance metabolic stability and alter electronic properties. scripps.edu

Other Halogens: While not as similar in size to hydrogen, other halogens like chlorine can be used to replace methyl groups, which can improve metabolic stability. youtube.com

Ring Equivalents: A CH group in an aromatic ring can be replaced with a nitrogen atom. youtube.com

Non-Classical Isosteres , also known as bioisosteres, may not have the same size or shape but possess similar electronic and hydrogen-bonding properties. youtube.com Examples relevant to the this compound scaffold could include:

Replacement of the azetidine ring: Small aliphatic rings like cyclopropane (B1198618) or oxetane (B1205548) could be considered as isosteric replacements for the azetidine ring to modulate physicochemical properties. nih.gov

Replacement of the pyridine ring: Other aromatic or heteroaromatic rings could be explored as bioisosteric replacements for the pyridine ring.

The goal of these replacements is to improve properties such as selectivity, reduce side effects, enhance metabolic stability, or simplify synthesis. scripps.edu

Creation of Chemical Libraries of this compound Derivatives for Screening Purposes

To efficiently explore the chemical space around the this compound scaffold, chemical libraries of its derivatives are created. These libraries consist of a collection of structurally related compounds that can be screened for biological activity against various targets.

The synthesis of these libraries often employs parallel synthesis techniques, where multiple reactions are carried out simultaneously. By systematically varying the substituents on both the pyridine and azetidine rings, a diverse set of analogues can be generated. For example, a library could be constructed by reacting a common this compound intermediate with a range of different acylating or alkylating agents to modify the azetidine nitrogen. Similarly, different starting materials for the pyridine ring synthesis can be used to introduce diversity at that position.

Structure-Activity Relationship (SAR) Studies Derived from this compound Analogues

Structure-activity relationship (SAR) studies are essential for understanding how chemical structure relates to biological activity. By systematically modifying the this compound scaffold and evaluating the biological activity of the resulting analogues, researchers can identify key structural features required for potency and selectivity. nih.govnih.govresearchgate.net

For instance, SAR studies might reveal that a particular substituent on the azetidine ring is crucial for binding to the target protein, while another substituent on the pyridine ring enhances cell permeability. The introduction of substituents on the pyridine ring of other pyridine-containing compounds has been shown to have a significant impact on their potency. nih.gov Similarly, extensive exploration of structural variations around the pyridine and other parts of related molecules has led to analogs with greatly improved potency. nih.govresearchgate.net

The data from these studies are often compiled into tables to visualize the trends and guide further optimization efforts.

Investigation of Biological Activity and Molecular Mechanisms of 4 Azetidin 3 Yl 3 Fluoropyridine

Identification and Characterization of Biological Targets Modulated by 4-(Azetidin-3-yl)-3-fluoropyridine

The initial phase of understanding the pharmacological actions of this compound involves the critical step of identifying its specific biological targets. This process is fundamental to characterizing its therapeutic potential and mechanism of action. Current research efforts are directed towards exploring its interactions with key protein classes, including enzymes and receptors.

Enzyme Inhibition/Activation Kinetics and Mechanisms

At present, specific kinetic data detailing the inhibition or activation of enzymes by this compound is not extensively documented in publicly available literature. However, the structural motifs present in the molecule, namely the pyridine (B92270) ring and the azetidine (B1206935) moiety, are found in various known enzyme inhibitors. For context, the pyridine structure is a component of drugs that can interact with enzymes like cytochrome P450. nih.gov The nature of such interactions, whether competitive, non-competitive, or uncompetitive, along with the determination of kinetic parameters such as Kᵢ (inhibition constant) and IC₅₀ (half-maximal inhibitory concentration), will be crucial in defining the compound's enzymatic activity profile. Future research will need to employ rigorous enzymatic assays to establish these parameters for specific enzyme targets.

Receptor Binding Affinity and Selectivity Profiling

The interaction of this compound with various receptors is a key area of investigation. A structurally related compound, which includes an azetidin-3-yl group, has been identified as an inhibitor of the Estrogen Receptor. ucsd.edu This suggests that this compound may also exhibit affinity for this or other receptors.

To systematically evaluate its receptor binding profile, comprehensive screening against a panel of known receptors is required. This would involve determining the binding affinity (Kd) and selectivity for various receptor subtypes. Such studies are essential to understand the compound's potential therapeutic applications and to anticipate any off-target effects.

Protein-Ligand Interaction Mechanisms (e.g., covalent vs. non-covalent binding)

The manner in which this compound binds to its protein targets—whether through reversible non-covalent interactions or irreversible covalent bonds—is a critical determinant of its pharmacological properties. Non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, are typical for many drug-receptor interactions. For instance, in the context of Rho-associated kinase-1 (ROCK1) inhibitors with a pyridine scaffold, hydrogen bonding and π-alkyl interactions play a significant role in stabilizing the ligand within the active site. nih.gov

Cellular and Biochemical Assays for Mechanistic Pathway Elucidation

To translate findings from molecular binding studies into a physiological context, cellular and biochemical assays are indispensable. These experiments are designed to confirm target engagement within a living cell and to delineate the downstream effects on intracellular signaling pathways.

Target Engagement Studies in Cellular Contexts

Confirming that this compound can access and bind to its intended target within a cellular environment is a crucial step. Techniques such as the cellular thermal shift assay (CETSA) or the use of fluorescently labeled derivatives of the compound can provide direct evidence of target engagement. These studies are vital to ensure that the observed biological effects are a direct consequence of the interaction with the identified target.

Modulation of Intracellular Signaling Pathways

Upon binding to its target, this compound is expected to modulate specific intracellular signaling pathways. For example, if the compound targets a receptor tyrosine kinase, its effect on downstream phosphorylation cascades would be investigated. Similarly, if it interacts with a G-protein coupled receptor, changes in second messenger levels, such as cyclic AMP (cAMP) or inositol (B14025) phosphates, would be monitored. Western blotting, reporter gene assays, and other molecular biology techniques will be employed to map the signaling cascades affected by the compound, providing a comprehensive understanding of its mechanism of action at the cellular level.

Comprehensive Structure-Mechanism Relationship (SMR) Analysis for this compound and its Analogues

The biological activity of this compound and its analogues is intrinsically linked to their molecular structure. The core structure consists of a pyridine ring substituted with a fluorine atom at the 3-position and an azetidine ring at the 4-position. This arrangement of functional groups is pivotal for its interaction with biological targets, most notably nicotinic acetylcholine (B1216132) receptors (nAChRs).

Research into analogous compounds, specifically halogenated 3-(azetidinylmethoxy)pyridines, provides significant insights into the structure-activity relationship (SAR) of this class of molecules. For instance, studies on 2-, 5-, and 6-halo-3-(2(S)-azetidinylmethoxy)pyridines have demonstrated that the position and nature of the halogen substituent on the pyridine ring dramatically influence binding affinity for nAChRs. nih.gov

In these analogues, a fluorine atom at the 2-position or halogen substituents at the 5- or 6-positions of the pyridine ring resulted in compounds with subnanomolar affinity for nAChRs. nih.gov This suggests that the electronic properties and steric bulk of the substituent are critical for receptor interaction. The fluorine atom in this compound, being highly electronegative, is expected to modulate the electron density of the pyridine ring, thereby influencing its ability to form key interactions, such as hydrogen bonds or dipole-dipole interactions, with the receptor binding site.

The azetidine ring, a saturated four-membered heterocycle, is another crucial component. Its size, conformation, and the basicity of its nitrogen atom are important for establishing interactions with the target receptor. In related nAChR ligands, the nitrogen atom of the azetidine or a similar cyclic amine is often protonated at physiological pH, allowing it to form a crucial ionic bond with an acidic amino acid residue in the receptor's binding pocket.

Table 1: Structure-Activity Relationship of Halogenated Pyridine Analogues

Compound AnalogueHalogen PositionReceptor Affinity (Ki)Key Observation
2-Fluoro-3-(azetidinylmethoxy)pyridine2SubnanomolarHigh affinity
5-Halo-3-(azetidinylmethoxy)pyridine5SubnanomolarHigh affinity
6-Halo-3-(azetidinylmethoxy)pyridine6SubnanomolarHigh affinity
2-Chloro/Bromo/Iodo-3-(azetidinylmethoxy)pyridines2Lower affinitySteric hindrance at position 2 with bulkier halogens reduces affinity. nih.gov

This table is illustrative and based on findings from analogues to infer potential SMR principles for this compound.

Stereochemical Impact on the Biological Activity and Selectivity of this compound Derivatives

The azetidine ring in this compound contains a stereocenter at the 3-position where the pyridine ring is attached. This gives rise to two enantiomers: (R)-4-(Azetidin-3-yl)-3-fluoropyridine and (S)-4-(Azetidin-3-yl)-3-fluoropyridine. The spatial arrangement of the substituents around this chiral center can have a profound impact on the biological activity and selectivity of the compound.

Biological macromolecules, such as receptors and enzymes, are chiral environments. Consequently, they often exhibit stereospecificity in their interactions with small molecules. It is common for one enantiomer of a chiral drug to have significantly higher affinity and/or efficacy for its target than the other. This is because only one enantiomer may be able to achieve the precise three-dimensional orientation required for optimal interaction with the binding site.

In the context of nAChR ligands, stereochemistry is a well-established determinant of activity. For example, the (S)-enantiomer of 3-(2-azetidinylmethoxy)pyridine (B1217414) (A-85380) is known to have a higher affinity for nAChRs than its (R)-enantiomer. nih.gov This stereoselectivity arises from the specific interactions that the chiral center and its substituents make within the asymmetric binding pocket of the receptor.

For this compound, it is highly probable that the (R) and (S) enantiomers will display different biological activities. One enantiomer is likely to fit more snugly into the nAChR binding site, leading to a more stable drug-receptor complex and, consequently, higher potency. The other enantiomer, with a different spatial arrangement, may bind less favorably or even interact with different receptor subtypes or off-target proteins, potentially leading to different pharmacological effects or side effects.

The synthesis of stereochemically pure enantiomers is therefore a critical step in the development of such compounds. Methods for the stereoselective synthesis of functionalized azetidines, often starting from chiral precursors, are essential for investigating the specific biological roles of each enantiomer. nih.gov

Table 2: Hypothetical Stereochemical Impact on nAChR Affinity

EnantiomerHypothetical Affinity for nAChRRationale
(R)-4-(Azetidin-3-yl)-3-fluoropyridineHigher or LowerThe specific 3D orientation may lead to either optimal or suboptimal interactions with the chiral binding pocket of the receptor.
(S)-4-(Azetidin-3-yl)-3-fluoropyridineHigher or LowerThe alternative 3D orientation will result in a different binding profile compared to the (R)-enantiomer.

Applications in Medicinal Chemistry and Drug Discovery Platforms

Role of the 4-(Azetidin-3-yl)-3-fluoropyridine Scaffold in Contemporary Drug Design

The hypothetical value of the this compound scaffold would lie in the synergistic combination of its two key components. The azetidine (B1206935) ring, a four-membered saturated heterocycle, is increasingly utilized as a bioisostere for other saturated rings like piperidine (B6355638) and pyrrolidine (B122466). Its constrained nature can offer advantages in terms of conformational rigidity, which can lead to improved binding affinity and selectivity for a target protein. The fluorine atom on the pyridine (B92270) ring can significantly modulate the compound's physicochemical properties, including its basicity (pKa), lipophilicity, and metabolic stability. Furthermore, the fluorine can engage in specific hydrogen bonding interactions with protein targets, enhancing binding potency. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a key interaction point with biological targets.

Strategies for Lead Identification and Optimization Employing this compound Derivatives

In a hypothetical drug discovery program, lead compounds containing the this compound core could be identified through high-throughput screening or structure-based design. Optimization strategies would likely focus on several key areas. The azetidine nitrogen could be functionalized to introduce a variety of substituents, allowing for the exploration of different chemical spaces and the optimization of properties such as solubility and cell permeability. The pyridine ring offers positions for further substitution to fine-tune electronic properties and target interactions. Structure-activity relationship (SAR) studies would be crucial to guide these modifications, aiming to enhance potency, selectivity, and pharmacokinetic profiles.

Fragment-Based Drug Discovery (FBDD) Leveraging this compound Motifs

Fragment-based drug discovery (FBDD) is a powerful method for identifying novel hit compounds. In this approach, small molecular fragments are screened for weak binding to a biological target. The this compound moiety itself, or smaller fragments thereof, could theoretically be part of a fragment library. If a hit were identified, its low molecular weight and structural simplicity would make it an attractive starting point for "fragment growing" or "fragment linking" strategies to develop more potent and drug-like molecules. However, no published studies have documented the inclusion or successful identification of this specific fragment in an FBDD campaign.

Design and Synthesis of Proteolysis-Targeting Chimeras (PROTACs) Incorporating this compound Ligands

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. A PROTAC consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting them. Theoretically, a derivative of this compound could serve as a ligand for a target protein of interest. The azetidine or pyridine moiety could be modified to attach a linker, which would then be connected to an E3 ligase ligand. The specific design and synthesis would depend on the target protein and the desired properties of the PROTAC. There is currently no evidence in the literature of this scaffold being used in the development of PROTACs.

Rational Design Approaches for Developing Novel Therapeutic Agents Based on this compound

Rational drug design relies on a detailed understanding of the three-dimensional structure of the biological target. If the this compound scaffold were to be developed, computational methods such as molecular docking and molecular dynamics simulations would be employed to predict its binding mode and affinity. This information would guide the design of new analogs with improved properties. For instance, if the fluorine atom were shown to be in a suboptimal position for interaction with the target, analogs with the fluorine at a different position on the pyridine ring could be synthesized and tested. Without a known biological target for this scaffold, any discussion of rational design remains purely theoretical.

Future Directions and Emerging Research Avenues for 4 Azetidin 3 Yl 3 Fluoropyridine

Development of Advanced and Automated Synthetic Methodologies

Currently, detailed public information on advanced or automated high-throughput synthetic methodologies specifically for 4-(Azetidin-3-yl)-3-fluoropyridine is limited. Future research endeavors will likely focus on developing more efficient, cost-effective, and environmentally friendly synthetic routes. The exploration of flow chemistry and microwave-assisted synthesis could offer significant advantages in terms of reaction time, yield, and purity. Furthermore, the development of automated platforms for the synthesis of a library of this compound analogs would be instrumental in accelerating the drug discovery process.

Deeper Mechanistic Understanding of Biological Interactions and Target Selectivity

A thorough understanding of how this compound interacts with its biological targets at a molecular level is paramount for rational drug design. Future research should prioritize in-depth mechanistic studies to elucidate the precise binding modes and the key intermolecular interactions responsible for its biological activity. Techniques such as X-ray crystallography of co-crystals with target proteins, advanced NMR spectroscopy, and computational modeling will be invaluable. A critical area of investigation will be to understand the factors governing its target selectivity, which is crucial for minimizing off-target effects and improving the therapeutic index.

Exploration of Novel Biological Targets and Therapeutic Areas for the this compound Scaffold

While initial research may have focused on a specific set of biological targets, the unique structural features of the this compound scaffold suggest that it may have utility across a broader range of therapeutic areas. Future research should involve systematic screening of this compound against a diverse panel of biological targets to identify novel therapeutic opportunities. This could include targets implicated in neurodegenerative diseases, inflammatory disorders, metabolic syndromes, and infectious diseases. The identification of new biological targets will open up new avenues for the development of first-in-class medicines based on this versatile scaffold.

Integration of Artificial Intelligence (AI) and Machine Learning (ML) in the Design and Discovery of this compound Analogues

The application of artificial intelligence and machine learning is revolutionizing the field of drug discovery. In the context of this compound, AI and ML algorithms can be employed to predict the biological activity and pharmacokinetic properties of virtual analogues. This in silico approach can significantly reduce the time and resources required for the identification of lead compounds with improved potency and selectivity. Generative models can be used to design novel this compound derivatives with desired pharmacological profiles, while predictive models can help in prioritizing the most promising candidates for synthesis and experimental testing.

Scalability, Sustainability, and Industrial Applications of this compound Synthesis and Utilization

For any promising drug candidate to transition from the laboratory to the clinic, the development of a scalable and sustainable manufacturing process is essential. Future research will need to address the challenges associated with the large-scale synthesis of this compound, focusing on process optimization, cost reduction, and the use of green chemistry principles. This includes minimizing waste, using safer solvents, and improving energy efficiency. The ultimate goal is to establish a robust and economically viable industrial process that can support the clinical development and commercialization of drugs derived from this important heterocyclic scaffold.

Q & A

What are the common synthetic routes for preparing 4-(Azetidin-3-yl)-3-fluoropyridine, and what challenges are associated with azetidine ring formation?

Methodological Answer:
Synthesis typically involves coupling azetidine derivatives with fluoropyridine precursors. For example, reductive amination or nucleophilic substitution can attach the azetidine ring to the pyridine core. A key challenge is managing the azetidine’s ring strain, which requires mild conditions (e.g., acetonitrile solvent at 25°C) to avoid decomposition . Additionally, protecting groups (e.g., Boc) may stabilize intermediates during ring closure. Evidence from similar compounds (e.g., 2-(Azetidin-1-yl)-3-chloro-5-(trifluoromethyl)pyridine) suggests Suzuki-Miyaura coupling or Buchwald-Hartwig amination for functionalization .

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